molecular formula C9H8N2O3 B6358036 6-Methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid CAS No. 1526955-38-3

6-Methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid

Numéro de catalogue: B6358036
Numéro CAS: 1526955-38-3
Poids moléculaire: 192.17 g/mol
Clé InChI: RRITWFYHZHBXSE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by its unique structure, which includes a pyrrole ring fused to a pyridine ring, with a carboxylic acid group at the 4-position and a methyl group at the 6-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a cyclization reaction. This can be achieved by reacting an appropriate precursor, such as an amino ketone, with a suitable reagent like acetic anhydride under acidic conditions.

    Fusion with Pyridine Ring: The next step involves the fusion of the pyrrole ring with a pyridine ring. This can be accomplished through a condensation reaction using reagents like phosphorus oxychloride (POCl3) and a suitable base.

    Introduction of Functional Groups: The final steps involve the introduction of the methyl and carboxylic acid groups. This can be achieved through alkylation and oxidation reactions using reagents like methyl iodide (CH3I) and potassium permanganate (KMnO4), respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

6-Methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted amines.

Applications De Recherche Scientifique

Medicinal Chemistry

Bromodomain Inhibitors
MOPP has been investigated as a core structure in the development of bromodomain inhibitors, particularly those targeting the bromodomain and extraterminal (BET) family of proteins. These proteins are implicated in various cancers and inflammatory diseases. The compound's structural modifications have led to the discovery of potent inhibitors such as ABBV-075 (Mivebresib), which demonstrates significant efficacy in preclinical models of cancer .

Table 1: Potency Comparison of MOPP Derivatives

Compound NameIC50 (nM)TargetReference
ABBV-07510BET Bromodomain
MOPP50BET Bromodomain
N,N-dimethyl-3-(MOPP)15BRD4

Structure-Based Drug Design

The unique structural features of MOPP enable its use in structure-based drug design. Its ability to form bidentate interactions with critical amino acid residues enhances its binding affinity to target proteins, making it a valuable scaffold for developing selective inhibitors .

Case Study: BRD4 Inhibition
Research has shown that MOPP derivatives can effectively inhibit BRD4, a protein involved in transcriptional regulation and associated with cancer progression. The compound's binding conformation was elucidated through X-ray crystallography, revealing insights into its mechanism of action and guiding further optimization efforts .

Anti-inflammatory Research

MOPP derivatives have also been evaluated for their anti-inflammatory properties. In vivo studies demonstrated that these compounds can reduce inflammation markers in mouse models, suggesting potential therapeutic applications for inflammatory diseases .

Table 2: In Vivo Efficacy of MOPP Derivatives

Compound NameModelEffectivenessReference
ABBV-075Mouse Colitis ModelSignificant reduction
MOPPAcute InflammationModerate reduction

Mécanisme D'action

The mechanism of action of 6-Methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with microbial proteins, disrupting their function and exhibiting antimicrobial properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

    6,7-Dihydro-5H-pyrido[2,3-c]pyridazine: A related compound with similar structural features but different functional groups.

    1H-pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a pyrrole and pyridine ring system but lacking the carboxylic acid group.

    4-oxo-3H-pyrrolo[2,3-d]pyrimidine: A compound with a similar pyrrole ring but fused to a pyrimidine ring instead of a pyridine ring.

Uniqueness

6-Methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid is unique due to its specific combination of functional groups and ring structure

Activité Biologique

6-Methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid (CAS: 1526955-38-3) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its antibacterial, anti-inflammatory, and anticancer activities, supported by relevant case studies and research findings.

  • Molecular Formula : C9H8N2O3
  • Molecular Weight : 192.18 g/mol
  • Purity : 95% .

Antibacterial Activity

Recent studies have identified various derivatives of pyrrole compounds that exhibit significant antibacterial properties. Specifically, the pyrrolo[2,3-c]pyridine framework has been linked to enhanced activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. For instance, a related compound demonstrated a minimum inhibitory concentration (MIC) of 3.125 μg/mL against Staphylococcus aureus, indicating strong antibacterial potential .

CompoundMIC (μg/mL)Target Bacteria
Pyrrole derivative A3.125Staphylococcus aureus
Pyrrole derivative B12.5Escherichia coli
Control (Ciprofloxacin)2Both

Anti-inflammatory Activity

The anti-inflammatory potential of compounds related to the pyrrolo[2,3-c]pyridine structure has been explored through various assays. For example, compounds derived from this scaffold have shown significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. One study reported IC50 values for COX-2 inhibition in the range of 0.04 μmol, comparable to established anti-inflammatory drugs like celecoxib .

CompoundCOX-2 IC50 (μmol)Comparison Drug
Pyrrole derivative C0.04 ± 0.02Celecoxib (0.04 ± 0.01)

Anticancer Activity

The compound has also been investigated for its anticancer properties. A notable derivative, N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075), has shown promising results in preclinical models as a BET bromodomain inhibitor. This compound exhibited enhanced potency and favorable pharmacokinetic properties, leading to its evaluation in clinical settings for cancer treatment .

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrrole derivatives is crucial for optimizing their biological activity. Modifications to the pyrrolo[2,3-c]pyridine core can significantly influence the compound's efficacy against various biological targets. For example, the introduction of electron-withdrawing or electron-donating groups can enhance antibacterial and anti-inflammatory activities .

Case Studies

  • Antibacterial Evaluation : A series of pyrrole derivatives were synthesized and tested against both gram-positive and gram-negative bacteria. The study highlighted that modifications at specific positions on the pyrrole ring could lead to varying levels of antibacterial activity.
  • Anti-inflammatory Mechanism : A study evaluating the effects of pyrrole derivatives on COX enzyme activity demonstrated that certain substitutions could lead to enhanced inhibition of inflammatory pathways in vitro.

Propriétés

IUPAC Name

6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-11-4-6(9(13)14)5-2-3-10-7(5)8(11)12/h2-4,10H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRITWFYHZHBXSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C(C1=O)NC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.